![molecular formula C17H12N4OS B4279918 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide](/img/structure/B4279918.png)
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide
Overview
Description
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the acrylamide family, which has been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide is not fully understood. However, several studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For instance, a study by Eldehna et al. (2019) reported that this compound inhibited the activity of topoisomerase IIα, a key enzyme involved in DNA replication and repair. Another study by Al-Azzawi et al. (2020) suggested that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to exhibit diverse biochemical and physiological effects. As mentioned earlier, this compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, several studies have suggested that this compound may have neuroprotective, anti-diabetic, and anti-oxidant effects. For instance, a study by Al-Azzawi et al. (2020) demonstrated that this compound exhibited neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a valuable tool in various disease models. Additionally, the synthesis of this compound is relatively straightforward, and it can be easily obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that acrylamide compounds can be toxic to cells at high concentrations, and caution should be exercised when handling this compound.
Future Directions
There are several future directions for the investigation of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide. One of the potential areas of research is the development of novel therapeutic agents based on this compound. Several studies have reported the anti-inflammatory, anti-cancer, and anti-microbial activities of this compound, and further research is needed to explore its potential as a therapeutic agent in various disease models. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Scientific Research Applications
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide has been investigated for its potential as a therapeutic agent in various disease models. Several studies have reported its anti-inflammatory, anti-cancer, and anti-microbial activities. For instance, a study by Al-Azzawi et al. (2020) demonstrated that this compound exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Another study by Eldehna et al. (2019) reported that this compound showed potent anti-cancer activity against human breast cancer cells.
properties
IUPAC Name |
(E)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c18-10-13(9-14-7-4-8-19-14)16(22)21-17-20-15(11-23-17)12-5-2-1-3-6-12/h1-9,11,19H,(H,20,21,22)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAVCHRQYGIYBK-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=CN3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C/C3=CC=CN3)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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